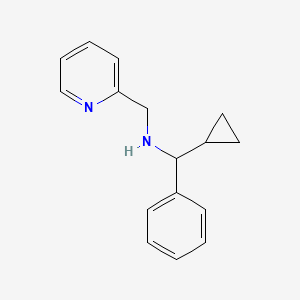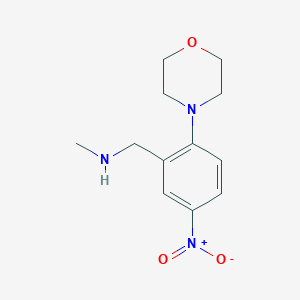
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine is an organic compound that features a morpholine ring, a nitro group, and a methylated amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine typically involves the following steps:
Morpholine Introduction: The incorporation of the morpholine ring, which can be done through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the aromatic ring.
Methylation: The addition of a methyl group to the amine, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine can be compared with other similar compounds, such as:
N-Methyl-1-(2-morpholino-4-nitrophenyl)methanamine: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
N-Methyl-1-(2-piperidino-5-nitrophenyl)methanamine: Contains a piperidine ring instead of a morpholine ring, which can influence its chemical properties and applications.
N-Methyl-1-(2-morpholino-5-chlorophenyl)methanamine:
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-methyl-1-(2-morpholin-4-yl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C12H17N3O3/c1-13-9-10-8-11(15(16)17)2-3-12(10)14-4-6-18-7-5-14/h2-3,8,13H,4-7,9H2,1H3 |
Clave InChI |
VQWVKDTXWLMNNR-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


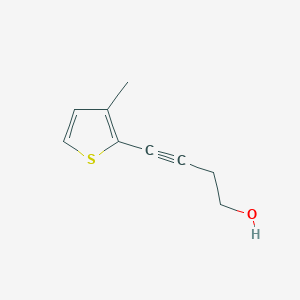
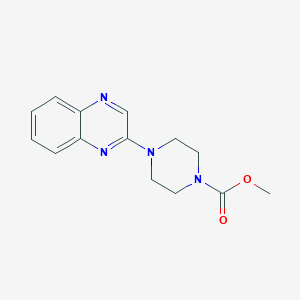
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
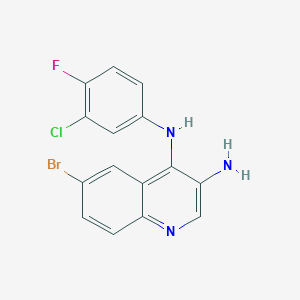
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
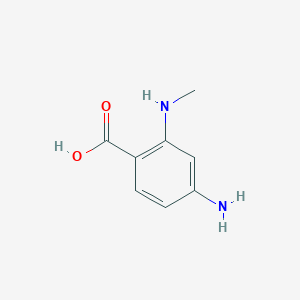
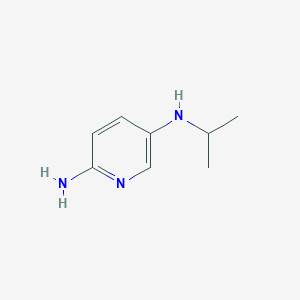
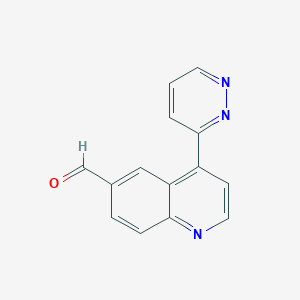
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)

